1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene
Description
1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene (CAS: 72912-33-5) is a brominated aromatic compound featuring a tert-butoxy (1,1-dimethylethoxy) group and a methoxy-substituted benzene ring. Its molecular formula is C₁₃H₁₉BrO₂, with a molecular weight of 287.19 g/mol. The tert-butoxy group confers steric bulk and chemical stability, making the compound useful as a synthetic intermediate in organic chemistry, particularly in protecting group strategies or cross-coupling reactions . The methoxy group at the para position enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.
Properties
IUPAC Name |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-5-7-11(15-4)8-6-10/h5-8,12H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYJPFCGNRJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(CBr)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993695 | |
| Record name | 1-(2-Bromo-1-tert-butoxyethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72912-33-5 | |
| Record name | 1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72912-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-1-(1,1-dimethylethoxy)ethyl)-4-methoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072912335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Bromo-1-tert-butoxyethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.990 | |
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Preparation Methods
The synthesis of 1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 2-bromo-1,1-dimethylethyl ether in the presence of a strong acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interactions with other molecules . The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . Additionally, the tert-butyl ether group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared with structurally analogous brominated aromatic ethers (Table 1):
Key Observations :
- Steric Effects : The tert-butoxy group in the target compound provides greater steric hindrance compared to linear alkoxy chains (e.g., ethoxyethoxy or 2-ethylhexyloxy), reducing susceptibility to nucleophilic attack .
- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic substitutions. In contrast, ethynyl linkages (e.g., 189099-57-8) create extended conjugation for applications in materials science .
- Reactivity : Bromine at the benzylic position (adjacent to the ether oxygen) increases susceptibility to elimination or substitution reactions, a trait shared with 1-bromo-4-(2-ethoxyethoxy)benzene .
Physical and Spectral Properties
Biological Activity
1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene, with the CAS number 72912-33-5, is an organic compound characterized by its molecular formula and a molecular weight of 287.19 g/mol. This compound has garnered interest in various fields including medicinal chemistry and biological research due to its unique structural properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.19 g/mol |
| Boiling Point | 321.6 °C at 760 mmHg |
| Density | 1.234 g/cm³ |
| Flash Point | 122.8 °C |
The biological activity of this compound is primarily attributed to its bromine and methoxy functional groups, which influence its reactivity and interaction with biological targets. The compound is known to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions : Reduction can yield corresponding alcohols or hydrocarbons.
These reactions enable the compound to interact with cellular pathways, potentially affecting lipid metabolism and signaling mechanisms.
Lipid Metabolism Disorders
Recent studies have investigated the role of brominated compounds in lipid metabolism. For instance, compounds similar to this compound have been shown to modulate lipid absorption in intestinal cells. In a study involving CaCo-2 cells (a model for human intestinal absorption), it was found that certain brominated compounds can inhibit bile acid absorption, suggesting potential applications in treating obesity and cardiovascular diseases .
Toxicological Profile
The toxicological aspects of this compound have not been extensively documented; however, general safety data indicate that brominated compounds can exhibit varying degrees of toxicity depending on their structure and dosage . Further research is needed to establish a comprehensive toxicological profile for this specific compound.
Q & A
Q. What are the common synthetic routes for 1-[2-Bromo-1-(tert-butoxy)ethyl]-4-methoxybenzene?
The synthesis typically involves nucleophilic substitution or coupling reactions. A key intermediate is prepared by introducing the tert-butoxy group via alkylation of a phenolic precursor. For example:
- Step 1 : Bromination of 4-methoxybenzene derivatives using reagents like N-bromosuccinimide (NBS) or bromine in polar aprotic solvents (e.g., DMF) .
- Step 2 : Alkylation with tert-butyl alcohol under acidic conditions to install the tert-butoxy group. Potassium carbonate or sodium hydride is often used as a base to deprotonate the hydroxyl group .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Key Reagents and Conditions :
| Reagent/Condition | Role | Example |
|---|---|---|
| NBS | Brominating agent | |
| tert-Butanol | Alkylating agent | |
| K₂CO₃ | Base | |
| DMF | Solvent |
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–7.2 ppm), methoxy (δ ~3.8 ppm), and tert-butoxy groups (δ 1.2–1.4 ppm for -C(CH₃)₃). Coupling patterns confirm substitution positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and bromine isotope patterns .
- Infrared (IR) : Peaks at ~1250 cm⁻¹ (C-O stretch of methoxy) and ~1100 cm⁻¹ (C-Br stretch) .
Q. What are the key intermediates in synthesizing this compound?
- Intermediate 1 : 4-Methoxybenzene derivatives with a reactive site (e.g., 4-methoxyphenethyl alcohol).
- Intermediate 2 : Brominated precursor (e.g., 2-bromo-1-(4-methoxyphenyl)ethanol) .
- Intermediate 3 : tert-Butyl-protected intermediate before final purification .
Advanced Research Questions
Q. How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions?
The tert-butoxy group introduces steric hindrance, slowing reactions at the adjacent carbon. However, its electron-donating nature stabilizes transition states in Suzuki-Miyaura couplings. For example:
- Steric Effects : Hinders nucleophilic attack on the brominated carbon, requiring bulky ligands (e.g., SPhos) to enhance catalytic activity .
- Electronic Effects : The tert-butoxy group’s +I effect increases electron density on the aromatic ring, facilitating electrophilic substitutions at the para-methoxy position .
Case Study : In Pd-catalyzed couplings, yields drop by ~20% compared to non-bulky analogs, but regioselectivity improves due to steric steering .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Challenge 1 : Low melting point and solubility in common solvents (e.g., hexane) complicate crystal growth.
- Solution : Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) to induce nucleation.
- Challenge 2 : Disordered tert-butoxy groups in the crystal lattice.
- Solution : Collect X-ray data at low temperatures (100 K) to reduce thermal motion. Refinement with constraints for disordered methyl groups improves accuracy .
Q. Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R-factor | <0.07 | |
| C-Br Bond Length | 1.91 Å |
Q. How can computational chemistry predict the reactivity of this compound in organometallic reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for bromine displacement.
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps. The brominated carbon shows high electrophilicity (LUMO energy: −1.8 eV) .
- MD Simulations : Predict solvation effects in DMF or THF, showing enhanced reactivity in polar aprotic solvents .
Example : DFT predicts a 15 kcal/mol activation barrier for SN2 displacement at the bromine site, consistent with experimental kinetic data .
Q. How do electronic effects of substituents impact regioselectivity in further functionalization?
- Methoxy Group : Strongly electron-donating (+M effect), directs electrophiles to the para position.
- tert-Butoxy Group : Electron-donating via hyperconjugation, but steric bulk limits accessibility.
- Bromine : Electron-withdrawing (−I effect), deactivates the ring but stabilizes adjacent negative charges in elimination reactions .
Experimental Validation : Nitration of the compound yields >90% para-nitro product, confirmed by HPLC and ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
